molecular formula C5H6N2O B1296667 4-Methoxypyrimidine CAS No. 6104-41-2

4-Methoxypyrimidine

Cat. No. B1296667
CAS RN: 6104-41-2
M. Wt: 110.11 g/mol
InChI Key: PENVYHXKYYCYML-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 4-Methoxypyrimidine involves various methods. For instance, in a study, novel Soma–Iwamoto type complexes were synthesized using the 4-methoxypyrimidine ligand .


Molecular Structure Analysis

The molecular formula of 4-Methoxypyrimidine is C5H6N2O . It has a molecular weight of 110.12 .


Chemical Reactions Analysis

4-Methoxypyrimidine is involved in various chemical reactions. For example, it has been used in the synthesis of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors .


Physical And Chemical Properties Analysis

4-Methoxypyrimidine is a liquid at 20 degrees Celsius .

Scientific Research Applications

Pyrimidines, the class of compounds to which 4-Methoxypyrimidine belongs, have found widespread therapeutic applications due to their synthetic accessibility and structural diversity . These applications span across various fields, including:

  • Antimicrobial : Pyrimidines have been used in the development of antimicrobial drugs .
  • Antimalarial : They have also been used in the creation of antimalarial medications .
  • Antiviral : Pyrimidines form the basis for many antiviral drugs .
  • Anticancer : They have been used in the development of anticancer drugs .
  • Anti-inflammatory : Pyrimidines have anti-inflammatory properties and have been used in the creation of related drugs .
  • Analgesic : They have been used in the development of analgesic (pain-relieving) drugs .
  • Antimetabolite : Pyrimidines, including 4-Methoxypyrimidine, can act as antimetabolites, interfering with the normal metabolic processes in cells .
  • Antiallergic : Pyrimidines have been reported to have antiallergic properties .
  • Tyrosine Kinase Inhibitors : Pyrimidines can act as tyrosine kinase inhibitors, which are often used in cancer treatment .
  • Calcium Channel Antagonists : Pyrimidines can act as calcium channel antagonists, which are used to treat conditions like hypertension and angina .
  • Antihypertensive : Pyrimidines have been used in the development of antihypertensive drugs .
  • Antileishmanial : Pyrimidines have been used in the development of antileishmanial drugs, which are used to treat Leishmaniasis, a disease caused by protozoan parasites .

It’s important to note that while pyrimidines have a wide range of applications, the specific applications of 4-Methoxypyrimidine may vary. The applications listed above are for pyrimidines in general, and not all may apply to 4-Methoxypyrimidine specifically .

  • Anticonvulsant : Pyrimidines have been used in the development of anticonvulsant drugs .
  • Diuretic : Pyrimidines have been reported to have diuretic properties .
  • Potassium-Sparing : Pyrimidines can act as potassium-sparing agents, which are often used in the treatment of heart failure .
  • Antiaggressive : Pyrimidines have been used in the development of antiaggressive drugs .
  • Antituberculostatic : Pyrimidines have been used in the development of antituberculostatic drugs, which are used to treat tuberculosis .
  • Antidepressants : Pyrimidines have been used in the development of antidepressant drugs .

It’s important to note that while pyrimidines have a wide range of applications, the specific applications of 4-Methoxypyrimidine may vary. The applications listed above are for pyrimidines in general, and not all may apply to 4-Methoxypyrimidine specifically .

Future Directions

The future directions of 4-Methoxypyrimidine research could involve its potential use in the development of new pyrimidines as anti-inflammatory agents . Additionally, its role in the synthesis of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors, could be further explored .

properties

IUPAC Name

4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-2-3-6-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENVYHXKYYCYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307632
Record name 4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyrimidine

CAS RN

6104-41-2
Record name 6104-41-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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